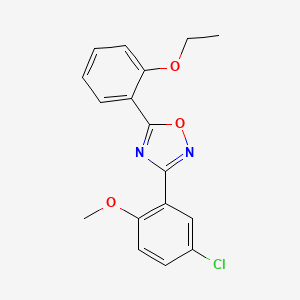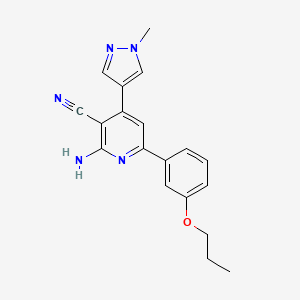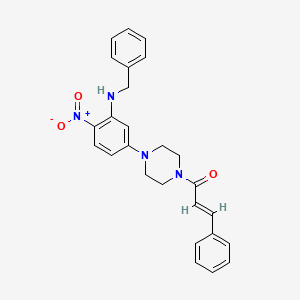![molecular formula C16H23NO B5302147 N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by the pharmaceutical company Upjohn as a potential alternative to morphine. U-47700 is a highly potent drug that has been associated with numerous cases of overdose and death. Despite its dangers, U-47700 continues to be used illicitly.
Mecanismo De Acción
U-47700 acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects. It also has sedative effects and can cause respiratory depression at high doses.
Biochemical and Physiological Effects:
U-47700 has been shown to increase dopamine release in the brain, which is thought to contribute to its euphoric effects. It also activates the reward pathway in the brain, leading to feelings of pleasure and reinforcement. U-47700 can cause respiratory depression, which can be fatal at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has been used in animal studies to investigate the effects of opioids on behavior and brain function. However, its potency and potential for overdose make it a dangerous substance to work with. Therefore, caution must be taken when handling and administering U-47700 in laboratory experiments.
Direcciones Futuras
There are several areas of future research that could be explored with U-47700. These include:
1. Investigating the long-term effects of U-47700 on brain function and behavior.
2. Developing safer synthetic opioids with lower potential for abuse and overdose.
3. Studying the effects of U-47700 on pain perception and tolerance.
4. Investigating the role of U-47700 in the development of opioid addiction and withdrawal.
5. Developing new treatments for opioid addiction and withdrawal based on the mechanisms of U-47700.
In conclusion, U-47700 is a highly potent synthetic opioid that has been associated with numerous cases of overdose and death. Despite its dangers, it continues to be used illicitly. Scientific research has used U-47700 to study the effects of opioids on the brain and behavior, as well as investigate the mechanisms of opioid addiction and withdrawal. Future research could explore the long-term effects of U-47700, develop safer synthetic opioids, study its effects on pain perception and tolerance, investigate its role in addiction and withdrawal, and develop new treatments based on its mechanisms.
Métodos De Síntesis
The synthesis of U-47700 involves the reaction of cyclopentanone with 3,4-dimethylphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with cyclopentanecarboxylic acid chloride to form U-47700.
Aplicaciones Científicas De Investigación
U-47700 has been used in scientific research to study the effects of opioids on the brain and behavior. It has also been used as a tool to investigate the mechanisms of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11-8-9-15(10-12(11)2)13(3)17-16(18)14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESQSSVBSPILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)

![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)



![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5302140.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)

![10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5302155.png)